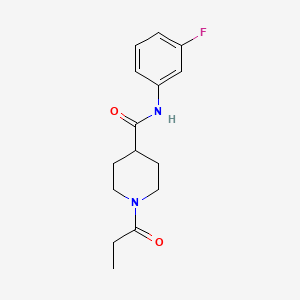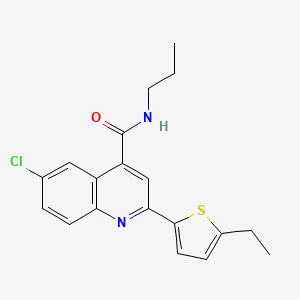![molecular formula C20H17N3O5S B6000715 N-[4-(benzylsulfamoyl)phenyl]-4-nitrobenzamide](/img/structure/B6000715.png)
N-[4-(benzylsulfamoyl)phenyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzylsulfamoyl)phenyl]-4-nitrobenzamide is an organic compound with the molecular formula C20H17N3O5S This compound is characterized by the presence of a benzylsulfamoyl group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzylsulfamoyl)phenyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzylsulfamoyl intermediate. One common method involves the reaction of benzylamine with sulfonyl chloride to form benzylsulfonamide. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzylsulfamoyl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylsulfamoyl group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of N-[4-(benzylsulfamoyl)phenyl]-4-aminobenzamide.
Substitution: Formation of various substituted sulfonamides.
Oxidation: Formation of N-[4-(carboxyphenyl)sulfamoyl]phenyl]-4-nitrobenzamide.
Scientific Research Applications
N-[4-(benzylsulfamoyl)phenyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(benzylsulfamoyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzylsulfamoyl)phenyl]acetamide
- N-[4-(benzylsulfamoyl)phenyl]-2-nitrobenzamide
Uniqueness
N-[4-(benzylsulfamoyl)phenyl]-4-nitrobenzamide is unique due to the presence of both a nitro group and a benzylsulfamoyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial properties and different reactivity patterns in chemical synthesis.
Properties
IUPAC Name |
N-[4-(benzylsulfamoyl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c24-20(16-6-10-18(11-7-16)23(25)26)22-17-8-12-19(13-9-17)29(27,28)21-14-15-4-2-1-3-5-15/h1-13,21H,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTZDZDEGYVUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![propyl 4-(4-methoxyphenyl)-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6000643.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,4-dichlorobenzamide](/img/structure/B6000651.png)
![1-{4-[(tert-butylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6000657.png)

![ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6000670.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]cyclohexanecarboxamide](/img/structure/B6000675.png)
![2-(3-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B6000676.png)
![1-[2-Hydroxy-3-[4-methoxy-2-[[2-(2-methylphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol](/img/structure/B6000680.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6000687.png)
![4-[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]morpholine](/img/structure/B6000693.png)
![1-[2-[(3-Morpholin-4-ylpropylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B6000696.png)
![2-[1-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]propan-2-ol](/img/structure/B6000720.png)
![7-[(1-methylpiperidin-3-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6000728.png)
